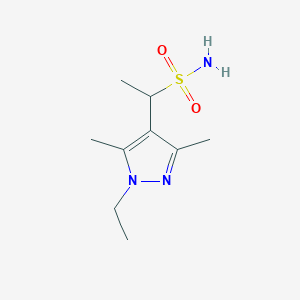![molecular formula C7H9F3O B13641910 5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane](/img/structure/B13641910.png)
5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane: is a unique organic compound characterized by the presence of a trifluoromethyl group and a spirocyclic structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. The spirocyclic structure, on the other hand, adds rigidity and can affect the compound’s three-dimensional conformation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane typically involves the formation of the spirocyclic ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. For instance, the use of trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source can introduce the trifluoromethyl group efficiently .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of photoredox catalysts and light sources at room temperature can also be employed to introduce the trifluoromethyl group in a mild and efficient manner .
化学反応の分析
Types of Reactions
5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
作用機序
The mechanism by which 5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the modulation of specific biochemical pathways, making it a valuable tool in drug discovery and development .
類似化合物との比較
Similar Compounds
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug with a trifluoromethyl group.
Trifluoromethylated Phenols: Used in various pharmaceutical applications.
Uniqueness
What sets 5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane apart from these compounds is its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications where rigidity and specific three-dimensional conformations are required.
特性
分子式 |
C7H9F3O |
|---|---|
分子量 |
166.14 g/mol |
IUPAC名 |
5-(trifluoromethyl)-1-oxaspiro[2.4]heptane |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)5-1-2-6(3-5)4-11-6/h5H,1-4H2 |
InChIキー |
MSPQMWGJEWHWFE-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC1C(F)(F)F)CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


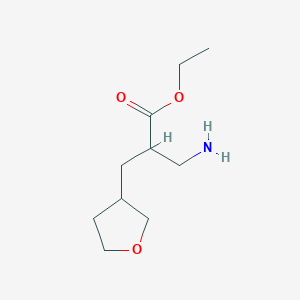
![6-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B13641851.png)
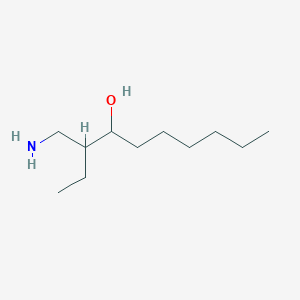
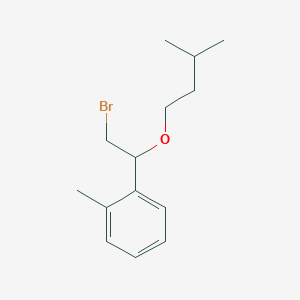
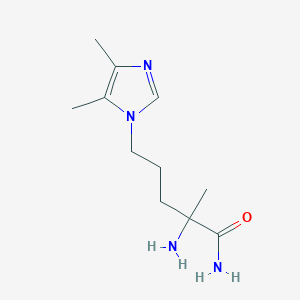
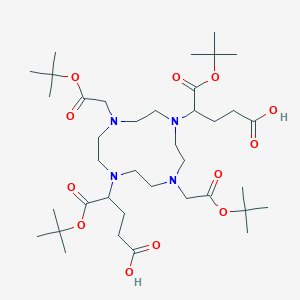
![8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13641877.png)
